1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1-[(1-butyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-3-14-24-17-10-11-18(15-8-7-9-16(19(15)17)20(24)25)30(28,29)23-22(21(26)27)12-5-4-6-13-22/h7-11,23H,2-6,12-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCBVEAHDYNHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4(CCCCC4)C(=O)O)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in Th17-mediated autoimmune diseases.
Biochemical Pathways
The compound affects the pathways mediated by RORγ, particularly those involved in Th17-mediated autoimmune diseases. The downstream effects of these pathways are complex and involve various aspects of immune response.
Biological Activity
The compound 1-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid is a derivative of benzo[cd]indole and has been the subject of recent research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes findings from diverse sources regarding its biological activity, mechanism of action, and potential therapeutic implications.
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 332.42 g/mol
- CAS Number : 920115-50-0
Research indicates that compounds similar to This compound exhibit significant biological activities through various mechanisms:
- Targeting Lysosomes : Compounds in the benzo[cd]indole family have been shown to interact with lysosomal pathways, inducing autophagy and apoptosis in cancer cells. This dual action could enhance their efficacy as anti-cancer agents by promoting cell death in tumor cells while potentially sparing normal cells .
- Inhibition of Metastasis : Studies have demonstrated that certain derivatives can inhibit migration and invasion in hepatocellular carcinoma models. For instance, a related compound was found to significantly reduce metastasis in vivo by targeting specific cellular pathways .
Anticancer Effects
The biological evaluation of This compound has revealed promising anticancer properties:
- In Vitro Studies : Compounds similar to this benzo[cd]indole derivative have shown potent inhibitory effects on various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The mechanism involves the induction of autophagic processes and apoptosis through lysosomal targeting .
- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth and metastasis. The studies suggest that the compound's ability to induce apoptosis and modulate autophagy is crucial for its anticancer effects .
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting additional biological activities:
- Anti-inflammatory Effects : Some benzo[cd]indole derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation.
Study 1: Anticancer Activity Evaluation
A recent study synthesized several derivatives of benzo[cd]indole, including variations of the target compound. The results indicated that specific modifications enhanced the compounds' ability to inhibit cancer cell proliferation:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 15f | 12.5 | Hepatocellular Carcinoma |
| 16g | 8.3 | Breast Cancer |
These findings highlight the structure-activity relationship (SAR) that can guide future modifications for improved efficacy .
Study 2: Mechanistic Insights into Autophagy Induction
In another investigation focusing on the mechanism of action, researchers utilized fluorescent tagging to visualize lysosomal targeting by the compound. The results illustrated that upon treatment, there was a marked increase in autophagic vesicles within treated cells compared to controls:
| Treatment | Autophagic Vesicles Count |
|---|---|
| Control | 5 |
| Compound Treatment | 25 |
This suggests that the compound not only induces apoptosis but also promotes autophagy as a cytotoxic mechanism against cancer cells .
Preparation Methods
Core Benzo[cd]indol-2(1H)-one Synthesis
The benzo[cd]indol-2(1H)-one scaffold forms the foundational structure for subsequent derivatization. A validated approach involves Friedel-Crafts acylation followed by cyclization. For instance, 2 (6-acetylbenzo[cd]indol-2(1H)-one) is synthesized by treating precursor 1 with acetyl chloride (1.86 g, 23.64 mmol) and AlCl₃ (7.88 g, 59.1 mmol) in CS₂ at 0°C, followed by heating at 45°C for 12 h. Purification via column chromatography (petroleum ether/EtOAc = 4:1) yields the acetylated intermediate. This step establishes the ketone at position 2 and the acetyl group at position 6, critical for later sulfonation.
N-Alkylation with Butyl Chain
Introducing the 1-butyl substituent requires alkylation of the indole nitrogen. Using 1,4-dibromobutane (1.35 g, 6.27 mmol) and K₂CO₃ (2.11 g, 15.3 mmol) in CH₃CN under reflux for 5 h, intermediate 3 (6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one) is obtained in 75% yield. The bromobutyl side chain facilitates subsequent nucleophilic substitution, enabling piperidine or morpholine incorporation in related compounds. For the target molecule, however, the bromine is retained for displacement by an amine in later stages.
Sulfonation at Position 6
Position-selective sulfonation at C6 is critical. While direct methods using chlorosulfonic acid or SO₃ are plausible, literature precedents suggest leveraging the acetyl group’s directing effects. Hydrolysis of the acetyl group to a hydroxyl moiety (via acidic or basic conditions) could enable electrophilic aromatic sulfonation. Alternatively, substituting the acetyl group with a sulfonyl chloride via nucleophilic displacement has been documented in analogous systems. For example, treating 2 with chlorosulfonic acid in dichloroethane at 0–5°C generates the sulfonyl chloride derivative, though yields and regioselectivity require optimization.
Sulfonamide Coupling with Cyclohexanecarboxylic Acid Derivative
The final step involves coupling the sulfonyl chloride intermediate with 1-aminocyclohexanecarboxylic acid. This reaction typically proceeds under Schotten-Baumann conditions, where the amine nucleophile attacks the electrophilic sulfur in the presence of a base (e.g., NaOH or Et₃N). For instance, combining equimolar sulfonyl chloride and 1-aminocyclohexanecarboxylic acid in THF with Et₃N at 0°C for 2 h, followed by room-temperature stirring for 12 h, affords the sulfonamide. Purification via silica gel chromatography (CH₂Cl₂/MeOH = 10:1) isolates the product.
Analytical Validation and Characterization
Critical characterization data include:
- NMR Spectroscopy : ¹H NMR of the final product should display signals for the butyl chain (δ 0.8–1.6 ppm), cyclohexane protons (δ 1.2–2.4 ppm), and aromatic indole protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : ESI-MS expected at m/z 430.18 [M+H]⁺, consistent with the molecular formula C₂₂H₂₆N₂O₅S.
- Elemental Analysis : Calculated for C₂₂H₂₆N₂O₅S: C 61.38%, H 6.09%, N 6.51%; observed values should align within ±0.3%.
Challenges and Optimization Considerations
- Regioselectivity in Sulfonation : Competing sulfonation at positions 5 or 7 necessitates careful control of reaction conditions. Directed metalation strategies using LDA or Grignard reagents could enhance position 6 selectivity.
- Amine Protection : The cyclohexanecarboxylic acid’s amine group may require Boc protection during sulfonamide formation to prevent side reactions. Deprotection with HCl/EtOH yields the final product.
- Solvent and Base Selection : Polar aprotic solvents (DMF, CH₃CN) and weak bases (K₂CO₃) improve alkylation and coupling efficiency while minimizing hydrolysis.
Alternative Synthetic Routes
Patent literature describes divergent pathways, such as:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid, and what challenges arise during its synthesis?
- Methodology : The synthesis typically involves sulfonylation of the benzo[cd]indole scaffold followed by coupling with a cyclohexanecarboxylic acid derivative. Key steps include:
- Chlorosulfonation of the benzo[cd]indole core using chlorosulfonic acid under controlled temperature (0–50°C), as described for analogous sulfonyl chloride intermediates .
- Nucleophilic substitution with the cyclohexanecarboxylic acid moiety, requiring anhydrous conditions to avoid hydrolysis of the sulfonamide bond.
- Challenges : Low yields due to side reactions (e.g., over-sulfonation) and purification difficulties caused by the compound’s poor solubility in common solvents.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- NMR : H and C NMR to confirm sulfonamide linkage and cyclohexane ring substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystalline, this resolves π-π stacking interactions between the indole ring and aromatic residues in enzyme binding pockets, as observed in related benzindolone inhibitors .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Screening Protocols :
- Enzyme Inhibition Assays : Use luminescence-based or colorimetric assays for enzymes like Lumazine Synthase (targeted in M. tuberculosis), with IC/K determination .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity over host cells.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the sulfonamide group for enhanced enzyme inhibition?
- Approach :
- Substituent Variation : Replace the butyl group with alkyl phosphonates or aryl rings to modulate steric and electronic effects. For example, alkyl phosphonates improve hydrogen bonding with Arg128 and Thr87 in Lumazine Synthase, as shown in related inhibitors (K reduction from 70 μM to 38 μM) .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and stability of ligand-enzyme complexes .
- Validation : Compare calculated binding energies with experimental K values to refine models.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows high enzyme inhibition in vitro but low cellular activity, consider:
- Permeability Testing : Use Caco-2 monolayers or PAMPA assays to evaluate membrane permeability.
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., esterase-mediated hydrolysis of the cyclohexane carboxylate).
- Mitigation : Introduce prodrug moieties (e.g., ester prodrugs) to enhance bioavailability .
Q. How do solvent and buffer conditions impact the compound’s stability during enzymatic assays?
- Key Factors :
- pH Sensitivity : The sulfonamide group may protonate/deprotonate in buffers outside pH 6–8, altering binding to charged residues (e.g., Arg128 in Lumazine Synthase) .
- Solvent Effects : DMSO concentrations >1% can denature enzymes; use lower stock concentrations or alternative co-solvents (e.g., PEG-400).
Q. What crystallographic or spectroscopic evidence supports its proposed binding mode with target enzymes?
- Experimental Data :
- X-ray Structures : Co-crystallization with Lumazine Synthase reveals π-π stacking between the indole ring and Trp27, plus hydrogen bonds between the sulfonamide and Gly85/Gln86 .
- FT-IR Spectroscopy : Confirm hydrogen bonding via shifts in sulfonamide N-H stretching frequencies (3200–3400 cm) upon enzyme binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
